Methyl 5-bromo-2-hydroxy-3-iodobenzoate
Overview
Description
“Methyl 5-bromo-2-hydroxy-3-iodobenzoate” is a chemical compound with the CAS Number 18071-51-7 . It has a linear formula of C8H6BrIO3 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-hydroxy-3-iodobenzoate” is represented by the InChI code1S/C8H6BrIO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3
. The molecular weight of the compound is 356.94 . Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-hydroxy-3-iodobenzoate” is a solid compound with a melting point range of 126 - 128 degrees Celsius . The compound has a molecular weight of 356.94 .Scientific Research Applications
Synthesis in Antibiotic Constituents
Methyl 5-bromo-2-hydroxy-3-iodobenzoate plays a role in the synthesis of polysubstituted aromatic carboxylic acids, specifically in the production of aromatic constituents found in calichemicin antibiotics. These compounds are synthesized from readily available materials through a series of steps without requiring chromatographic separation, indicating an efficient synthesis process (Laak & Scharf, 1989).
Photodynamic Therapy in Cancer Treatment
A study highlights the synthesis of a zinc phthalocyanine substituted with a derivative including Methyl 5-bromo-2-hydroxy-3-iodobenzoate. This compound demonstrated significant potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties, making it a promising type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).
Antipsychotic Agent Development
In the development of potential antipsychotic agents, Methyl 5-bromo-2-hydroxy-3-iodobenzoate derivatives have been used. These compounds showed potent inhibition of [3H]spiperone binding in rat striatal membranes, indicating their relevance in the exploration of dopamine D-2 receptors for potential antipsychotic applications (Högberg, Ström, Hall, & Ögren, 1990).
Algal-Derived Compounds
Compounds related to Methyl 5-bromo-2-hydroxy-3-iodobenzoate have been isolated from the red alga Rhodomela confervoides. These bromophenol derivatives were studied for their structure and potential biological activities, although they were found inactive against several human cancer cell lines and microorganisms. This research expands the understanding of naturally occurring bromophenols and their derivatives (Zhao et al., 2004).
Metabolism and Excretion Studies
Studies on the metabolism and excretion of compounds similar to Methyl 5-bromo-2-hydroxy-3-iodobenzoate in various species revealed significant insights. For example, research on n-butyl 4-hydroxy-3,5-diiodobenzoate, a compound structurally related to Methyl 5-bromo-2-hydroxy-3-iodobenzoate, showed species-specific patterns in excretion and metabolism, contributing to our understanding of how different organisms process these compounds (Wold, Smith, & Williams, 1973).
Safety And Hazards
properties
IUPAC Name |
methyl 5-bromo-2-hydroxy-3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSVFOUMITYFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394253 | |
Record name | methyl 5-bromo-2-hydroxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-hydroxy-3-iodobenzoate | |
CAS RN |
18071-51-7 | |
Record name | methyl 5-bromo-2-hydroxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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